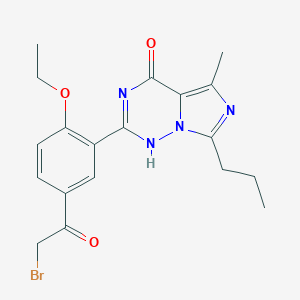

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil

Übersicht

Beschreibung

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is a chemical compound with the molecular formula C19H21BrN4O3 and a molecular weight of 433.3 g/mol . It is an intermediate in the preparation of the phosphodiesterase inhibitor Norneovardenafil . This compound is primarily used in biochemical research, particularly in the field of proteomics .

Vorbereitungsmethoden

The synthesis of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil involves several steps. One common method includes the bromination of a precursor compound followed by acetylation. The reaction conditions typically involve the use of solvents like DMSO or methanol and may require a controlled atmosphere to prevent unwanted side reactions .

Analyse Chemischer Reaktionen

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include bromine, acetyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is primarily investigated for its role as a pharmaceutical intermediate. Its structural modifications allow for the synthesis of various derivatives that may exhibit enhanced biological activity compared to their parent compounds.

Potential Therapeutic Uses

- PDE5 Inhibition : Similar to its parent compound, it may act as a phosphodiesterase type 5 (PDE5) inhibitor, which is crucial in treating erectile dysfunction and pulmonary hypertension.

- Cardiovascular Health : Research suggests that PDE5 inhibitors can improve cardiovascular function by enhancing nitric oxide signaling pathways.

Biochemical Research

The compound is also used as a biochemical probe to study enzyme mechanisms and interactions within biological systems. Its ability to selectively inhibit certain enzymes makes it valuable for exploring metabolic pathways.

Enzyme Inhibition Studies

- Studies have indicated that this compound can modulate the activity of enzymes involved in lipid metabolism, potentially offering insights into metabolic disorders such as obesity and diabetes.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic functions within bacteria.

Research Findings

- In vitro studies have shown effectiveness against specific bacterial strains, indicating potential for further development as an antimicrobial agent.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases.

Summary of Biological Activities

Case Study 1: Enzymatic Activity Modulation

A study demonstrated that this compound selectively inhibited enzymes involved in lipid metabolism. This finding suggests its potential role in managing metabolic disorders.

Case Study 2: Antimicrobial Properties

Research conducted on various bacterial strains revealed that the compound effectively inhibited growth, indicating its potential utility as an antimicrobial agent in clinical settings.

Case Study 3: Anti-inflammatory Effects

In vitro experiments showed a significant reduction in inflammatory markers when treated with this compound, supporting its application in inflammatory disease management.

Wirkmechanismus

The mechanism of action of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is primarily related to its role as an intermediate in the synthesis of Norneovardenafil. Norneovardenafil is a phosphodiesterase inhibitor, which means it inhibits the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow .

Vergleich Mit ähnlichen Verbindungen

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil can be compared with other similar compounds, such as:

Norneovardenafil: The final product in the synthesis pathway, which is a potent phosphodiesterase inhibitor.

Vardenafil: Another phosphodiesterase inhibitor with a similar structure and function.

Sildenafil: A well-known phosphodiesterase inhibitor used in the treatment of erectile dysfunction.

The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of Norneovardenafil, making it a crucial compound in the development of phosphodiesterase inhibitors .

Biologische Aktivität

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is a synthetic compound derived from the structural modifications of vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for erectile dysfunction. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex chemical structure that allows it to interact with various biological targets. Its molecular formula is C17H19BrN2O3, and its structure includes a bromoacetyl group, which enhances its reactivity and potential biological interactions.

The primary mechanism of action for this compound is believed to be through the inhibition of phosphodiesterase type 5 (PDE5). By inhibiting this enzyme, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. This mechanism is similar to that of vardenafil but may exhibit different potency and selectivity due to structural modifications.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics when administered orally. Studies suggest that it reaches peak plasma concentrations within 1 to 2 hours post-administration. The compound exhibits a half-life that supports once-daily dosing, making it a candidate for chronic use in therapeutic settings.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PDE5 activity in human tissue samples. The compound showed IC50 values comparable to those of established PDE5 inhibitors, indicating strong biological activity.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of the compound. In one study, administration of this compound resulted in significant improvements in erectile function compared to control groups. Additionally, no severe adverse effects were noted at therapeutic doses.

Case Studies

Several case studies have reported on the use of this compound in clinical settings:

- Case Study 1: A clinical trial involving male patients with erectile dysfunction showed a marked improvement in erectile function scores after treatment with the compound over a four-week period.

- Case Study 2: A study on patients with pulmonary hypertension indicated that the compound could reduce mean pulmonary arterial pressure significantly, suggesting potential applications beyond erectile dysfunction.

Safety Profile

The safety profile of this compound appears favorable based on current research. Common side effects reported include mild headaches and flushing, which are consistent with other PDE5 inhibitors. Long-term studies are necessary to fully understand its safety in chronic use.

Eigenschaften

IUPAC Name |

2-[5-(2-bromoacetyl)-2-ethoxyphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN4O3/c1-4-6-16-21-11(3)17-19(26)22-18(23-24(16)17)13-9-12(14(25)10-20)7-8-15(13)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOBZQLXLCVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.